molecular formula C7H12N2 B1267054 1-tert-Butyl-1H-imidazole CAS No. 45676-04-8

1-tert-Butyl-1H-imidazole

Cat. No.: B1267054
CAS No.: 45676-04-8
M. Wt: 124.18 g/mol
InChI Key: AMQKPABOPFXDQM-UHFFFAOYSA-N
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Description

1-tert-Butyl-1H-imidazole is an organic compound with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.1836 g/mol . It is a derivative of imidazole, where a tert-butyl group is attached to the nitrogen atom at the first position of the imidazole ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

1-t-Butylimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 1-t-Butylimidazole to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

1-t-Butylimidazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 1-t-Butylimidazole can modulate the expression of genes involved in oxidative stress responses and metabolic pathways . This modulation can lead to changes in cellular functions, such as altered metabolic rates and responses to external stimuli.

Molecular Mechanism

The molecular mechanism of 1-t-Butylimidazole involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, 1-t-Butylimidazole has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their heme group . This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting the metabolic processes in which the enzyme is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-t-Butylimidazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-t-Butylimidazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to 1-t-Butylimidazole in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-t-Butylimidazole vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, in rodent models, low doses of 1-t-Butylimidazole have been shown to modulate metabolic pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as liver toxicity and oxidative stress.

Metabolic Pathways

1-t-Butylimidazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . These interactions can affect the metabolic flux and levels of metabolites in the body. For instance, 1-t-Butylimidazole can inhibit the metabolism of certain drugs, leading to increased drug levels and potential toxicity.

Transport and Distribution

The transport and distribution of 1-t-Butylimidazole within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters and can bind to proteins in the cytoplasm and other cellular compartments . This transport and binding can affect the localization and accumulation of 1-t-Butylimidazole within cells, influencing its activity and function.

Subcellular Localization

1-t-Butylimidazole is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of 1-t-Butylimidazole can affect its activity and function, as it may interact with different biomolecules in different compartments.

Preparation Methods

1-tert-Butyl-1H-imidazole can be synthesized through several synthetic routes. One common method involves the alkylation of imidazole with tert-butyl halides under basic conditions. The reaction typically proceeds as follows:

    Alkylation Reaction: Imidazole is reacted with tert-butyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

    Industrial Production: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major products formed from these reactions include N-oxides, reduced imidazole derivatives, and substituted imidazoles.

Comparison with Similar Compounds

1-tert-Butyl-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tert-butyl group, which imparts specific steric and electronic effects, influencing its reactivity and applications.

Properties

IUPAC Name

1-tert-butylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2,3)9-5-4-8-6-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQKPABOPFXDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196588
Record name 1-t-Butylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45676-04-8
Record name 1-t-Butylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045676048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-t-Butylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl-1H-imidazole
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Synthesis routes and methods

Procedure details

0.62 mol of paraformaldehyde (18.600 g) is initially charged in 80 ml of methanol. 0.6 mol of tertbutylamine (43.884 g, 63.32 ml) in 80 ml of methanol is cautiously added dropwise thereto with ice cooling. At a temperature of 0° C., 0.3 mol of ammonium carbonate (28.820 g) and 0.6 mol of 40% glyoxal solution (87.040 g, 68.8 mol) in 160 ml of methanol are added. Thereafter, the reaction mixture is warmed to room temperature and stirred overnight, in order that the carbon dioxide formed can escape. Ultimately, the solvent is removed and the product is distilled through a column under high vacuum.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
63.32 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
28.82 g
Type
reactant
Reaction Step Three
Quantity
87.04 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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